molecular formula C26H20N4O5 B11200312 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11200312
M. Wt: 468.5 g/mol
InChI Key: DAELAECPDVWYMC-UHFFFAOYSA-N
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Description

This compound features a quinazoline-2,4-dione core substituted with a 3,4-dimethylphenyl group at the N3 position and a 1,2,4-oxadiazole ring linked to a benzo[d][1,3]dioxole moiety via a methyl group. The quinazoline-dione scaffold is known for diverse pharmacological activities, including antifungal, anticancer, and anticonvulsant properties .

Properties

Molecular Formula

C26H20N4O5

Molecular Weight

468.5 g/mol

IUPAC Name

1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,4-dimethylphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C26H20N4O5/c1-15-7-9-18(11-16(15)2)30-25(31)19-5-3-4-6-20(19)29(26(30)32)13-23-27-24(28-35-23)17-8-10-21-22(12-17)34-14-33-21/h3-12H,13-14H2,1-2H3

InChI Key

DAELAECPDVWYMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)C

Origin of Product

United States

Comparison with Similar Compounds

Quinazolinone Derivatives

Quinconazole (3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone) and fluquinconazole (3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone) are pesticidal quinazolinones. Key differences:

  • Substituents : The target compound has a 3,4-dimethylphenyl group and a benzo[d][1,3]dioxole-oxadiazole chain, whereas quinconazole/fluquinconazole feature dichlorophenyl and triazole groups.
  • Activity : Quinconazole derivatives exhibit fungicidal activity due to the triazole moiety’s inhibition of ergosterol biosynthesis. The target compound’s oxadiazole and benzo[d][1,3]dioxole groups may redirect activity toward neurological targets (e.g., anticonvulsant effects) .

Table 1: Comparison of Quinazolinone Derivatives

Compound Substituents at N3 Heterocyclic Moiety Primary Activity
Target Compound 3,4-dimethylphenyl 1,2,4-oxadiazole-benzo[d][1,3]dioxole Anticonvulsant (hypothesized)
Quinconazole 2,4-dichlorophenyl 1,2,4-triazole Fungicidal
Fluquinconazole 2,4-dichlorophenyl, 6-fluoro 1,2,4-triazole Fungicidal

Heterocyclic Compounds with 1,2,4-Oxadiazole or Triazole Moieties

1,2,4-Triazole Derivatives (e.g., 3’-substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones):

  • Structural Contrast : The target compound lacks the thioxo group and bi-oxadiazole system found in these derivatives.
  • Activity: 1,2,4-triazoles show antinociceptive and antiviral activity, likely due to hydrogen bonding with target enzymes. The oxadiazole in the target compound may offer similar interactions but with altered selectivity .

Imidazole-Triazole Hybrids (e.g., [3,5-di(4’,5’-diphenyl-2’-substituted)-1H-imidazol-1-yl]-1H-1,2,4-triazoles):

  • Functional Groups: These hybrids combine imidazole’s aromaticity with triazole’s metabolic stability.

Benzo[d][1,3]dioxole-Containing Compounds

5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydroxyphenol:

  • Structural Similarity : Both compounds incorporate benzo[d][1,3]dioxole, but the target compound replaces the pyrazoline and oxadiazole with a quinazoline-dione core.
  • Activity: The dihydroxyphenol derivative exhibits anticonvulsant activity, suggesting the benzo[d][1,3]dioxole moiety’s role in neuroactivity. The tert-butyl group in the comparator may enhance lipid solubility, whereas the target compound’s 3,4-dimethylphenyl group balances lipophilicity and steric effects .

Conformational Analysis of Ring Systems

The target compound’s quinazoline and oxadiazole rings may exhibit puckering dynamics. Cremer and Pople’s puckering coordinates () suggest that nonplanar conformations influence binding affinity. For example:

  • Quinazoline-dione Core : Planar conformation facilitates π-π stacking with aromatic residues in enzymes.
  • Benzo[d][1,3]dioxole : Puckering amplitude (q ≈ 0.5 Å) and phase angle (φ ≈ 30°) could optimize van der Waals interactions in hydrophobic pockets .

Table 2: Conformational Parameters of Key Rings

Ring System Puckering Amplitude (q) Phase Angle (φ) Biological Implication
Quinazoline-dione (target) ~0.2 Å N/A Planar; enhances enzyme binding
Benzo[d][1,3]dioxole ~0.5 Å ~30° Optimizes hydrophobic interactions
1,2,4-Triazole (comparator) ~0.3 Å ~45° Flexible; adaptable H-bonding

Research Findings and Implications

  • Synthetic Complexity : The target compound’s synthesis involves multi-step heterocyclic coupling, akin to methods in and . Yield optimization (e.g., one-pot reactions from ) remains a challenge.
  • Biological Performance : While similar to quinconazole in scaffold, the target compound’s substituents may shift activity from pesticidal to neuroactive, as seen in benzo[d][1,3]dioxole-containing anticonvulsants .
  • Thermodynamic Stability : The oxadiazole ring’s resonance stabilization enhances metabolic resistance compared to triazole derivatives .

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